molecular formula C9H7BrFN3 B13672702 6-Bromo-5-fluoro-1-hydrazinylisoquinoline

6-Bromo-5-fluoro-1-hydrazinylisoquinoline

Cat. No.: B13672702
M. Wt: 256.07 g/mol
InChI Key: UGHGLPWRUIECNP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-5-fluoro-1-hydrazinylisoquinoline typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-5-fluoro-1-hydrazinylisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

6-Bromo-5-fluoro-1-hydrazinylisoquinoline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6-Bromo-5-fluoro-1-hydrazinylisoquinoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Bromo-5-fluoro-1-hydrazinylisoquinoline is unique due to its specific substitution pattern and the presence of the hydrazinyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C9H7BrFN3

Molecular Weight

256.07 g/mol

IUPAC Name

(6-bromo-5-fluoroisoquinolin-1-yl)hydrazine

InChI

InChI=1S/C9H7BrFN3/c10-7-2-1-6-5(8(7)11)3-4-13-9(6)14-12/h1-4H,12H2,(H,13,14)

InChI Key

UGHGLPWRUIECNP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C1C(=NC=C2)NN)F)Br

Origin of Product

United States

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